N-Benzyl-2-hydroxybenzamide

Catalog No.
S752566
CAS No.
20919-36-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-2-hydroxybenzamide

CAS Number

20919-36-2

Product Name

N-Benzyl-2-hydroxybenzamide

IUPAC Name

N-benzyl-2-hydroxybenzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

InChI Key

FVJQVTFCHRSIMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O

The exact mass of the compound N-Benzyl-2-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzyl-2-hydroxybenzamide (CAS 20919-36-2), also known as N-benzylsalicylamide, is a highly versatile, conformationally locked building block widely utilized in coordination chemistry and medicinal scaffold design. Featuring a salicylamide core functionalized with a lipophilic, flexible N-benzyl group, this compound exhibits strong resonance-assisted intramolecular hydrogen bonding that stabilizes its structural conformation [1]. For industrial and academic buyers, it serves as a premium precursor for the high-yield assembly of 3D tripodal ligands, lanthanide-sensitizing frameworks, and flexible pharmacophores, offering superior processability and organic solubility compared to rigid anilines or unfunctionalized amides.

Attempting to substitute N-Benzyl-2-hydroxybenzamide with simple salicylamide or rigid salicylanilides (N-phenylsalicylamides) fundamentally compromises downstream performance. Simple salicylamide lacks the necessary steric bulk and lipophilicity required to form highly selective, shielded coordination environments, leading to poor ion selectivity in sensor applications [1]. Conversely, salicylanilides possess a rigid N-aryl bond that severely restricts rotational degrees of freedom. This rigidity prevents the molecule from adopting the complex geometries necessary for self-assembling 3D tripodal coordination cages and limits its adaptability in biological binding pockets [2]. Procuring the exact N-benzyl derivative ensures the critical methylene (-CH2-) spacer is present, unlocking the flexibility required for advanced material and medicinal applications.

Linker Flexibility and Target Affinity in SAR Optimization

In structure-activity relationship (SAR) studies, the rigidity of the amide linker is a critical variable. When comparing N-benzylsalicylamides to rigid salicylanilides (N-phenyl analogs), the insertion of the methylene (-CH2-) spacer in the N-benzyl compound significantly improves conformational flexibility. This flexibility allows the molecule to adopt optimal binding geometries that rigid anilines cannot achieve, resulting in potent inhibition profiles (IC50 values in the 1–10 μM range for viral targets)[1]. Rigid salicylanilides often suffer from restricted rotation, limiting their adaptability in complex binding pockets.

Evidence DimensionConformational flexibility and target inhibition (IC50)
Target Compound DataN-benzylsalicylamide scaffold (IC50: 1–10 μM, high rotational freedom)
Comparator Or BaselineSalicylanilide scaffold (rigid N-aryl bond, restricted adaptability)
Quantified DifferenceAddition of a -CH2- spacer unlocks rotational degrees of freedom, maintaining or enhancing sub-10 μM potency.
ConditionsIn vitro viral plaque inhibition assays

Buyers designing screening libraries should prioritize the N-benzyl scaffold over rigid anilines to maximize ligand adaptability and hit rates.

High-Yield Assembly of 3D Tripodal Coordination Cages

N-Benzyl-2-hydroxybenzamide serves as an optimal terminal functional group for the synthesis of complex 3D tripodal ligands. When reacted with 1,1,1-tris(p-tosyloxymethyl)ethane, the N-benzylsalicylamide precursor achieves a robust 64% yield of the purified tripodal ligand[1]. The resulting cage structures effectively encapsulate lanthanides (e.g., Eu3+, Tb3+) and provide exceptional ion shielding, enabling the creation of K+-selective probes with a K+/Na+ selectivity ratio of ~14.1 [2]. Simpler amides lack the steric bulk required to form these highly selective, shielded coordination environments.

Evidence DimensionTripodal ligand synthesis yield and ion selectivity
Target Compound Data64% isolated yield; K+/Na+ selectivity ratio of 14.1
Comparator Or BaselineUnshielded or simple bidentate ligands (poor selectivity, activated by both K+ and Na+)
Quantified Difference14.1-fold higher selectivity for target ions due to the specific steric shielding of the N-benzyl groups.
ConditionsEther base coupling in DMF at 90 °C; fluorescence selectivity assay

Procuring this specific compound is essential for materials scientists building highly selective luminescent sensors or stable lanthanide-organic frameworks.

Conformational Predictability via Intramolecular Hydrogen Bonding

Unlike meta- or para-hydroxybenzamides, N-Benzyl-2-hydroxybenzamide exhibits strong resonance-assisted intramolecular hydrogen bonding between the 2-hydroxyl group and the amide carbonyl. NMR studies confirm that this interaction locks the molecule predominantly in the α-conformation in nonpolar environments, evidenced by a sharp phenolic 2-OH singlet in the δ 11.5–12.6 ppm range [1]. This intramolecular locking prevents extensive intermolecular hydrogen bonding networks, resulting in higher solubility in organic solvents and more predictable steric behavior during complexation compared to its structural isomers.

Evidence DimensionHydrogen bond directionality and conformational state
Target Compound DataN-Benzyl-2-hydroxybenzamide (locked in α-conformation via strong intramolecular H-bonds)
Comparator Or Baseline3-hydroxy or 4-hydroxybenzamide isomers (prone to intermolecular H-bonding and aggregation)
Quantified DifferenceShift from intermolecular aggregation to a discrete, locked intramolecular conformation, enhancing organic solubility.
ConditionsNonpolar solvent environments (e.g., CDCl3) monitored via 1H-NMR

Buyers requiring predictable solubility and consistent ligand presentation in nonpolar reaction media should strictly specify the 2-hydroxy (salicyl) isomer.

Synthesis of Lanthanide-Organic Frameworks (LnOFs)

Due to its proven ability to form stable 3D tripodal ligands in high yields (64%), N-Benzyl-2-hydroxybenzamide is the ideal precursor for assembling lanthanide-organic frameworks. Its terminal coordination sites effectively sensitize Eu3+ and Tb3+ ions, making it highly valuable for developing red-to-green tunable luminescent materials [1].

Development of Highly Selective Ion Sensors

The steric bulk provided by the N-benzyl group creates a shielded coordination environment when assembled into supramolecular cages. This makes the compound a critical building block for K+-selective fluorescent probes, achieving high K+/Na+ selectivity ratios (~14.1) that simpler amides cannot replicate [2].

Flexible Pharmacophore Design in Drug Discovery

In medicinal chemistry, the incorporation of the methylene (-CH2-) spacer in the N-benzyl moiety provides essential rotational flexibility. This makes it a superior starting material compared to rigid salicylanilides for synthesizing screening libraries targeting complex viral or bacterial binding pockets [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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